6-Hydroxy-2-[(5-methoxy-1-methylindol-3-yl)methylene]benzo[b]furan-3-one
Description
Properties
IUPAC Name |
(2Z)-6-hydroxy-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-20-10-11(15-9-13(23-2)4-6-16(15)20)7-18-19(22)14-5-3-12(21)8-17(14)24-18/h3-10,21H,1-2H3/b18-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAGIQLGIQWVRF-WSVATBPTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=C1C=CC(=C2)OC)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
A. 4-(1H-Indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one (Compound 1)
- Structure : Lacks the 6-hydroxy and methylene groups but retains the indole and methoxyphenyl substituents.
- Synthesis : Produced via MCR of indole, 4-methoxyphenylglyoxal, and Meldrum’s acid, followed by acetic acid cyclization (84% yield) .
- Key Difference : The absence of the benzylidene linkage reduces conjugation and may limit π-π interactions critical for receptor binding compared to the target compound.
B. (2Z)-6-Hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one
- Structure : Shares the benzofuran-3-one core and 6-hydroxy group but substitutes the indole moiety with a 4-methylbenzylidene group.
- Molecular Data : C₁₆H₁₂O₃, MW 252.27 g/mol, stereochemically defined (Z-configuration) .
C. 6-(Benzyloxy)-2-[(substituted phenyl)methylidene]-7-methyl-1-benzofuran-3(2H)-one Derivatives
- Structure : Variants include substitutions at the phenyl ring (e.g., halogens, methoxy, hydroxyl groups) and a benzyloxy group at position 4.
- Synthetic Flexibility : Demonstrates how substituent diversity at the benzylidene and benzofuran positions modulates biological activity (e.g., antimicrobial or anticancer properties) .
D. Y134 ([6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]-phenylmethanone)
- Structure : Replaces benzofuran with a benzothiophene core but retains hydroxy and aryl substituents.
- Pharmacological Relevance : Acts as a selective estrogen receptor modulator (SERM), highlighting the importance of the hydroxy-aryl motif in receptor interaction .
Physicochemical and Pharmacokinetic Properties
*Calculated based on structural formula.
Q & A
Q. What synthetic routes are available for synthesizing 6-Hydroxy-2-[(5-methoxy-1-methylindol-3-yl)methylene]benzo[b]furan-3-one?
A multi-step synthesis approach is typically employed. For instance, analogous benzofuranone derivatives are synthesized via [3,3]-sigmatropic rearrangement followed by aromatization (e.g., using NaH in THF as a base for deprotonation and coupling reactions). Structural confirmation requires NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How can the purity and structural integrity of this compound be validated?
Purity is assessed via HPLC with UV detection (λ = 254 nm), while structural confirmation relies on spectroscopic techniques:
Q. What solvent systems are optimal for solubility and stability studies?
Polar aprotic solvents (e.g., DMSO, THF) are preferred due to the compound’s aromatic and hydrogen-bonding motifs. Stability testing in aqueous buffers (pH 4–9) under controlled temperatures (4–37°C) is recommended to assess hydrolytic degradation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in sigmatropic rearrangements?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model transition states and activation energies for [3,3]-sigmatropic rearrangements. Key parameters include frontier molecular orbitals (HOMO/LUMO) and charge distribution on the indole and benzofuran moieties .
Q. What experimental designs evaluate environmental fate and biotic interactions?
Adopt a tiered approach:
- Laboratory studies : Measure logP (octanol-water partition coefficient) and photodegradation half-life under UV light (λ = 254–365 nm).
- Ecotoxicology : Use Daphnia magna or Danio rerio models to assess LC₅₀ values.
- Field simulations : Track degradation products via LC-MS/MS in soil-water systems .
Q. How can contradictory spectral data between synthetic batches be resolved?
Contradictions often arise from tautomerism or residual solvents. Mitigation strategies:
Q. What methodologies assess the compound’s antioxidant activity in biological systems?
- DPPH Assay : Measure radical scavenging at λ = 517 nm (IC₅₀ values).
- FRAP : Quantify Fe³+ reduction to Fe²+ at λ = 593 nm.
- Cell-based assays : Use HepG2 or RAW 264.7 cells to monitor ROS suppression via fluorescence probes (e.g., DCFH-DA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
